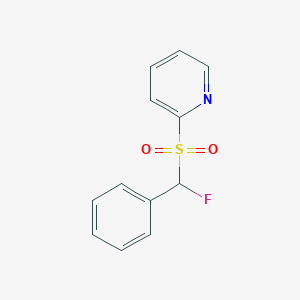
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a fluorinated phenyl group attached to a sulfonyl group, which is further connected to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine typically involves the reaction of a fluorinated benzyl sulfone with a pyridine derivative. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the pyridine.
Nucleophilic Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and other electrophiles.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated pyridine derivatives, while nucleophilic substitution can produce various substituted phenyl sulfone compounds .
科学的研究の応用
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
Phenylsulfonylpyridine: Lacks the fluorine atom but shares the sulfonyl-pyridine structure.
Uniqueness
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is unique due to the presence of both a fluorinated phenyl group and a sulfonyl-pyridine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C12H10FNO2S |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-[fluoro(phenyl)methyl]sulfonylpyridine |
InChI |
InChI=1S/C12H10FNO2S/c13-12(10-6-2-1-3-7-10)17(15,16)11-8-4-5-9-14-11/h1-9,12H |
InChIキー |
FRJDBSUUWIFOFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(F)S(=O)(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


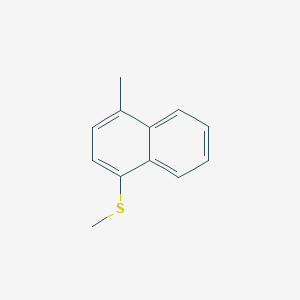
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)

![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
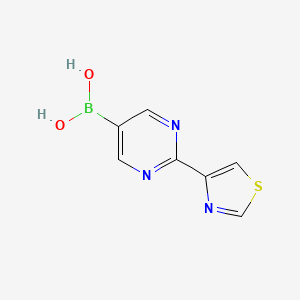
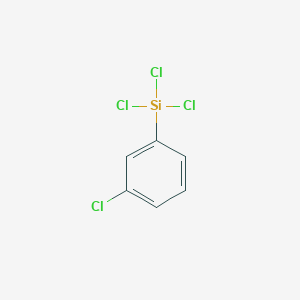
![2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14087324.png)
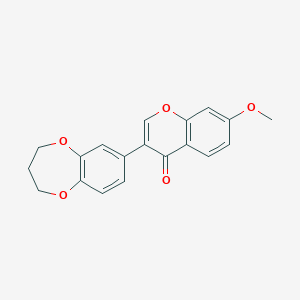
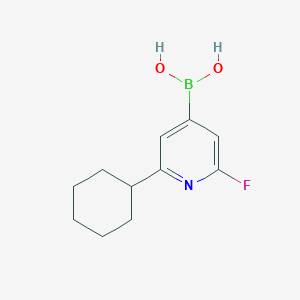
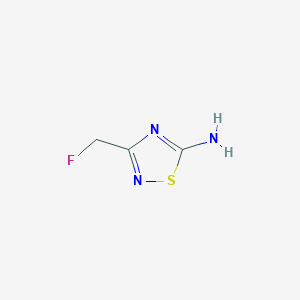

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087351.png)
![2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14087352.png)
